![molecular formula C17H11N3O2S2 B11007688 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007688.png)

2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

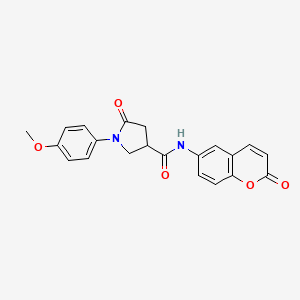

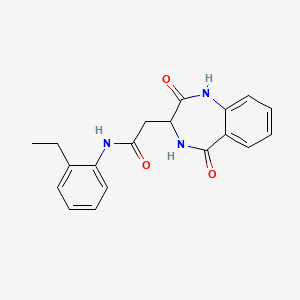

2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group, a carboxamide group, and a thiazole ring bearing a thiophene moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Hydroxy-N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]chinolin-4-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Chinolinkerns: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, die die Cyclisierung von Anilin-Derivaten mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol beinhaltet.

Einführung des Thiazolrings: Der Thiazolring kann durch eine Hantzsch-Thiazolsynthese eingeführt werden, die die Kondensation von α-Halogenketonen mit Thioharnstoff beinhaltet.

Anlagerung der Thiophen-Einheit: Der Thiophenring kann durch eine Kreuzkupplungsreaktion wie die Suzuki- oder Stille-Kupplung unter Verwendung geeigneter Thiophen-Boronsäuren oder -stannane angelagert werden.

Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung des Thiazol-Thiophen-Zwischenprodukts mit dem Chinolin-Derivat unter Amidbindungsbildungsbedingungen zusammengesetzt, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der Grünen Chemie zur Reduzierung des Einsatzes von gefährlichen Reagenzien und Lösungsmitteln beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Thiophen- und Thiazolringen, unter Verwendung von Oxidationsmitteln wie m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsreaktionen können an den Nitro- oder Carbonylgruppen durchgeführt werden, falls vorhanden, unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, erleichtert durch Reagenzien wie Halogene oder Nucleophile wie Amine und Thiole.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: m-CPBA, Kaliumpermanganat (KMnO4)

Reduktionsmittel: NaBH4, LiAlH4

Kupplungsreagenzien: EDCI, DCC

Katalysatoren: Palladium (Pd) für Kreuzkupplungsreaktionen

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation des Thiophenrings Sulfoxide oder Sulfone ergeben, während die Reduktion einer Nitrogruppe ein Amin ergeben würde.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]chinolin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie eingesetzt.

Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wurde es auf sein Potenzial als antimikrobielles, Antikrebs- und entzündungshemmendes Mittel untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren, die an Krankheitswegen beteiligt sind.

Industrie: Aufgrund seiner einzigartigen elektronischen Eigenschaften wird es bei der Entwicklung von organischen Halbleitern und anderen fortschrittlichen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxy-N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]chinolin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen zu passen, wodurch deren Aktivität möglicherweise gehemmt oder deren Funktion verändert wird. So kann es beispielsweise Kinasen oder andere Enzyme hemmen, die an Zellsignalwegen beteiligt sind, was zu therapeutischen Wirkungen bei Krankheiten wie Krebs oder Entzündungen führt.

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects in diseases like cancer or inflammation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Hydroxychinolin-4-carboxamid: Es fehlen die Thiazol- und Thiophenringe, wodurch es weniger komplex und in bestimmten Anwendungen möglicherweise weniger aktiv ist.

N-(4-Thiazolyl)-2-thiophencarboxamid: Es enthält die Thiazol- und Thiophenringe, aber nicht den Chinolinkern, was seine Wirksamkeit in einigen biologischen Kontexten möglicherweise verringert.

2-Hydroxy-N-(1,3-thiazol-2-yl)chinolin-4-carboxamid: Ähnliche Struktur, aber ohne den Thiophenring, was seine elektronischen Eigenschaften und Reaktivität beeinflussen kann.

Einzigartigkeit

Die einzigartige Kombination aus Chinolin-, Thiazol- und Thiophenringen in 2-Hydroxy-N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]chinolin-4-carboxamid verleiht ihr einzigartige elektronische und sterische Eigenschaften, was ihr Potenzial als vielseitige Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen erhöht.

Eigenschaften

Molekularformel |

C17H11N3O2S2 |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

2-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C17H11N3O2S2/c21-15-8-11(10-4-1-2-5-12(10)18-15)16(22)20-17-19-13(9-24-17)14-6-3-7-23-14/h1-9H,(H,18,21)(H,19,20,22) |

InChI-Schlüssel |

ZBOCMVUJADNEII-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Hydroxy-8-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11007617.png)

![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11007636.png)

![N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B11007644.png)

![N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11007651.png)

![2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid](/img/structure/B11007660.png)

![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007668.png)

![N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11007685.png)

![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11007691.png)